N'-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea
Description
N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a chlorophenyl ring, which is further connected to a dimethylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Properties
CAS No. |
61779-15-5 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-(4-benzoyl-3-chlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(2)16(21)18-12-8-9-13(14(17)10-12)15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) |
InChI Key |
LRXZHLAISUSLNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea typically involves the reaction of 4-benzoyl-3-chloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Benzoyl-3-chloroaniline+Dimethylcarbamoyl chloride→N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea
Industrial Production Methods: In an industrial setting, the production of N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of substituted phenylureas.
Scientific Research Applications
N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea
- N-(4-Benzoyl-3-chlorophenyl)-N’-methoxyurea
- N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea
Comparison: N’-(4-Benzoyl-3-chlorophenyl)-N,N-dimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity
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